beta,beta-Dimethyl-1H-imidazole-2-ethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67106-67-6 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H12N2O/c1-7(2,5-10)6-8-3-4-9-6/h3-4,10H,5H2,1-2H3,(H,8,9) |
InChI Key |
IISXZANEXOGTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NC=CN1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Beta,beta Dimethyl 1h Imidazole 2 Ethanol and Its Precursors
Multi-Step Synthetic Routes and Strategic Retrosynthesis
A strategic retrosynthetic analysis of beta,beta-Dimethyl-1H-imidazole-2-ethanol, also known as 2-(1H-Imidazol-2-yl)-2-methylpropan-1-ol sielc.com, suggests several plausible multi-step synthetic pathways. A primary disconnection can be made at the carbon-carbon bond between the imidazole (B134444) ring and the dimethyl ethanol (B145695) moiety. This leads to an imidazolyl nucleophile (or its synthetic equivalent) and a suitable electrophilic precursor for the side chain, such as 2,2-dimethyl-oxirane.
Alternatively, and more classically, the imidazole ring itself can be constructed in the final steps. A highly convergent approach is the Debus-Radziszewski imidazole synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgwikiwand.com For the target molecule, a key precursor would be 3-hydroxy-3-methyl-2-butanone (B89657). This precursor contains the necessary carbon framework for both the gem-dimethyl group and the adjacent hydroxyl group.
A plausible retrosynthetic pathway is outlined below:
Retrosynthetic Pathway for this compound:
The synthesis of the key precursor, 3-hydroxy-3-methyl-2-butanone, can be achieved from commercially available starting materials like diacetone alcohol or through the aldol (B89426) condensation of acetone (B3395972) with a suitable glyoxal (B1671930) equivalent.
Enantioselective and Diastereoselective Synthesis Approaches
While the target molecule, this compound, is not chiral, the principles of enantioselective and diastereoselective synthesis are crucial when dealing with related, more complex substituted imidazoles. The development of axially chiral imidazoles, for instance, has been achieved through catalytic enantioselective methods. nih.gov
For chiral analogues of the target molecule, several strategies could be employed:
Chiral Auxiliaries: Using a chiral auxiliary, such as an Evans oxazolidinone, on a precursor can control the stereochemistry of subsequent reactions, like an aldol reaction to build the side chain, before the imidazole ring is formed. youtube.com
Catalytic Asymmetric Synthesis: The use of chiral catalysts can direct the formation of a specific stereoisomer. For example, Ni-Al bimetallic systems have been used for the enantioselective C-H cyclization of imidazoles with alkenes. acs.org Similarly, cation-directed desymmetrization using chiral catalysts can produce axially chiral 2-aryl imidazoles with high enantioselectivity. nih.gov
Substrate-Controlled Diastereoselectivity: When a chiral center already exists in a precursor molecule, it can direct the stereochemical outcome of subsequent reaction steps. The Felkin-Anh model is often used to predict the stereoselectivity of nucleophilic attack on chiral aldehydes, a common step in building substituted side chains. youtube.com
These approaches highlight the sophisticated methods available to control stereochemistry in imidazole synthesis, which could be adapted for producing chiral derivatives of this compound.
Green Chemistry Principles in Synthetic Design
Modern synthetic chemistry emphasizes the use of environmentally benign methods. nih.gov The synthesis of imidazoles is an area where green chemistry principles have been successfully applied. mdpi.comnih.gov
Key green strategies applicable to the synthesis of this compound include:
Catalyst Choice: Employing reusable, non-toxic catalysts is a cornerstone of green synthesis. Catalysts like silica-supported boron trifluoride (BF3, SiO2) nih.gov, magnetic nanoparticles rsc.org, and even simple, low-cost metal salts like FeCl3 have been used. nih.gov
Solvent Selection: Minimizing or replacing hazardous organic solvents is crucial. Water has been explored as an eco-friendly solvent for some imidazole syntheses. nih.gov Solvent-free conditions, often coupled with microwave irradiation or the use of ionic liquids nih.gov, offer another green alternative.
Atom Economy: Multi-component reactions, such as the Debus-Radziszewski synthesis, are inherently atom-economical as they combine several molecules into a single product with minimal waste. wikipedia.orgwikiwand.com
Energy Efficiency: Ultrasonic irradiation has been shown to accelerate reaction times and improve yields in imidazole synthesis, often under milder conditions than conventional heating, thus saving energy. mdpi.comnih.gov A comparison of conventional versus ultrasound-assisted synthesis for some imidazole derivatives shows a significant reduction in reaction time and an increase in yield. mdpi.com
Reaction Mechanisms and Kinetic Studies in Synthesis
Understanding the reaction mechanisms and kinetics provides insight into optimizing reaction conditions and improving yields.
Mechanistic Elucidation via Isotopic Labeling and Trapping Experiments
The precise mechanism of many imidazole syntheses, including the classic Debus-Radziszewski reaction, is not fully certain and can be complex. wikipedia.orgwikiwand.com The reaction is generally viewed as a two-stage process. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. scribd.comslideshare.net This diimine then condenses with the aldehyde to form the final imidazole ring. scribd.comslideshare.net
Isotopic labeling is a powerful tool for mechanistic elucidation. For example, in the synthesis of this compound from 3-hydroxy-3-methyl-2-butanone, formaldehyde, and ammonia, one could use ¹³C-labeled formaldehyde. By analyzing the final product using ¹³C-NMR spectroscopy, the exact position of the carbon atom from formaldehyde in the imidazole ring (C2) could be confirmed, verifying the proposed condensation pathway. Similarly, using ¹⁵N-labeled ammonia would help trace the path of the nitrogen atoms into the heterocyclic ring.
Trapping experiments could be designed to isolate proposed intermediates, such as the diimine formed from 3-hydroxy-3-methyl-2-butanone and ammonia, providing direct evidence for its role in the reaction sequence.
Kinetic Profiling of Key Synthetic Steps
Kinetic studies on imidazole formation reveal how reaction rates are influenced by factors like pH, reactant concentration, and temperature. For the formation of imidazole from glyoxal and ammonia, the rate constants are observed to increase with higher pH, which is attributed to the increased concentration of the more nucleophilic NH3 species. acs.org
Kinetic studies of the binding of imidazole derivatives to proteins have also been conducted, which can provide insights into the factors affecting reactivity. nih.gov While specific kinetic profiling for the synthesis of this compound is not widely published, general principles suggest that the rate-determining step would likely be one of the condensation steps. Monitoring the disappearance of reactants and the appearance of intermediates and products over time using techniques like HPLC sielc.com or NMR spectroscopy would allow for the determination of rate laws and activation parameters. Such studies are essential for scaling up production and optimizing throughput. For instance, deuteration kinetics of the imidazole ring have been studied, providing fundamental data on the lability of its C-H bonds. acs.org
Catalytic Strategies for this compound Synthesis
A wide array of catalysts has been developed to improve the efficiency, selectivity, and environmental footprint of imidazole synthesis. nih.govrsc.orgorganic-chemistry.org These strategies are directly applicable to the preparation of this compound.
Catalysts can be broadly categorized as:
Homogeneous Catalysts: These include Brønsted acids like p-toluenesulfonic acid nih.gov and Lewis acids like InCl₃·3H₂O nih.gov and copper salts. nih.gov Copper-catalyzed reactions, for example, can mediate oxidative C-H functionalization to build the imidazole ring under mild conditions. nih.gov
Heterogeneous Catalysts: These are often preferred for their ease of separation and reusability. researchgate.net Examples include:
Silica-Supported Catalysts: BF₃·SiO₂ is a reusable and efficient catalyst for synthesizing tetrasubstituted imidazoles. nih.gov
Magnetic Nanoparticles: Catalysts like ZnFe₂O₄ nanoparticles or silica-coated ferrite (B1171679) nanoparticles offer excellent catalytic activity and can be easily recovered using an external magnet. mdpi.comrsc.org
Zeolites and Clays: These microporous materials can act as solid acid catalysts.
Organocatalysts: Metal-free catalysts, such as L-proline derivatives and even Vitamin C (ascorbic acid), have been used to promote imidazole synthesis, offering a greener alternative to metal-based catalysts. tandfonline.com
Biocatalysts: While less common for imidazole ring synthesis, enzymatic methods are gaining traction in other areas of heterocyclic chemistry and represent a future direction.
The choice of catalyst can significantly impact the reaction conditions and yield, as shown in the table below which summarizes various catalytic systems used for multi-component imidazole synthesis.
Table 1: Comparison of Catalytic Systems for Imidazole Synthesis
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Silica-supported Boron Trifluoride (BF₃·SiO₂) | Benzil, Aldehyde, Amine, NH₄OAc | Solvent-free | Up to 96% | nih.gov |
| Indium(III) Chloride (InCl₃·3H₂O) | Benzil, Aldehyde, NH₄OAc | Room Temp | Up to 82% | nih.gov |
| p-Toluenesulfonic Acid | Benzoin, Aldehyde, Aniline, NH₄OAc | Ethanol, Reflux | Up to 92% | nih.gov |
| Ascorbic Acid (Vitamin C) | Benzil, Aldehyde, Primary Amine, NH₄OAc | Solvent-free, 100°C | Good to Excellent | tandfonline.com |
| ZnFe₂O₄ Nanoparticles | Aldehyde, Benzil, Primary Amines | Heterogeneous | Good | rsc.org |
| Copper Iodide (CuI) | Benzylamine, β-enamino esters | Acetonitrile (B52724), RT | Good to High | nih.gov |
| Zirconium(IV) acetylacetonate (B107027) (Zr(acac)₄) | Aldehyde, Benzil, NH₄OAc | Ultrasound | Up to 97% | mdpi.com |
This table illustrates the diversity of catalytic options available, many of which offer high yields under relatively mild or environmentally friendly conditions.
Homogeneous Catalysis in this compound Formation
Homogeneous catalysis offers distinct advantages for the synthesis of complex molecules like this compound, primarily due to the well-defined nature of the active catalytic species, which allows for high selectivity and activity under mild reaction conditions. rug.nl The synthesis of the imidazole core through homogeneous catalysis often involves the condensation of a dicarbonyl compound, an aldehyde, and an ammonia source.
Recent advancements have highlighted the use of various metal complexes and organocatalysts in the synthesis of substituted imidazoles. For instance, copper-catalyzed [3+2] cycloaddition reactions have emerged as a powerful tool for constructing the imidazole ring with high regioselectivity. acs.org In the context of this compound, a plausible homogeneous catalytic approach would involve the reaction of a suitable precursor, such as a protected α-hydroxyisobutyraldehyde or a related α-dicarbonyl compound, with a source of ammonia in the presence of a soluble catalyst.
Ruthenium-catalyzed oxidation of alkynes has also been explored for the synthesis of monosubstituted imidazoles, demonstrating the versatility of homogeneous metal catalysts. nih.gov Another relevant strategy is the use of basic homogeneous catalysts. For example, potassium imidazole (KIm) has been shown to be a highly active and stable homogeneous catalyst in transesterification reactions, showcasing the potential of imidazole-based catalysts in organic synthesis. nih.gov The development of such catalysts could pave the way for novel, efficient routes to this compound.
The following table summarizes representative homogeneous catalytic systems used in the synthesis of various imidazole derivatives, which could be adapted for the synthesis of this compound.
| Catalyst System | Substrates | Key Features |
| Copper (I) Iodide | Iodobenzene, Imidazole | Quantitative yields for N-arylimidazoles. nih.gov |
| Ruthenium Carbonyl | 1,2-Disubstituted Acetylenes, Ammonium Carbonate | Forms monosubstituted imidazoles. nih.gov |
| Phosphazene Base (BEMP) | Propargylic Amines, Isocyanates | Organo-catalyzed, rapid synthesis of imidazol-2-ones. acs.org |
Heterogeneous Catalysis for Efficient Production
Heterogeneous catalysts are pivotal for the large-scale, sustainable production of chemicals due to their ease of separation from the reaction mixture and potential for recyclability. researchgate.net The synthesis of substituted imidazoles using heterogeneous catalysts has been extensively investigated, with a focus on improving yields, reducing reaction times, and employing environmentally benign conditions. nih.govresearchgate.net
A common approach involves a multi-component reaction catalyzed by solid acids or supported metal nanoparticles. For the synthesis of this compound, a key precursor would likely be an α-hydroxy ketone or a related species, which would undergo condensation with an aldehyde and an ammonia source.
Several heterogeneous catalytic systems have proven effective for the synthesis of various imidazole derivatives. For example, chromium(III) oxide (Cr2O3) nanoparticles have been utilized as an efficient and reusable catalyst for the synthesis of polysubstituted imidazoles under microwave irradiation in water. researchgate.net Similarly, cobalt oxide (Co3O4) nanoparticles have been employed for the ultrasonic-assisted synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating high yields and short reaction times. nih.gov The use of magnetic nanoparticles, such as NiCoFe2O4, further simplifies catalyst recovery. researchgate.net
The choice of catalyst and reaction conditions can significantly influence the selectivity towards the desired imidazole derivative. The development of heterogeneous catalysts with tailored active sites is crucial for the efficient synthesis of asymmetrically substituted imidazoles like this compound.
Below is a table highlighting various heterogeneous catalysts and their performance in the synthesis of substituted imidazoles, offering insights into potential systems for the production of this compound.
| Catalyst | Reaction Type | Advantages |
| Cr2O3 Nanoparticles | Multicomponent condensation | High efficiency, reusability, short reaction time. researchgate.net |
| NiCoFe2O4 Nanoparticles | Multicomponent reaction | High purity products, solvent-free conditions. researchgate.net |
| Co3O4 Nanoparticles | Ultrasonic-assisted multicomponent condensation | High yields, short reaction times, reusable catalyst. nih.gov |
| Fe3O4@SiO2/BNC | Condensation of benzyl (B1604629), aldehydes, and anilines | Catalyst reusable for multiple cycles without significant loss of efficiency. nih.gov |
Theoretical and Computational Investigations of Beta,beta Dimethyl 1h Imidazole 2 Ethanol
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, energies, and various electronic properties with high accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. capes.gov.brmdpi.com For a molecule like beta,beta-Dimethyl-1H-imidazole-2-ethanol, a typical DFT study would commence with geometry optimization to find the lowest energy structure. Functionals such as B3LYP are commonly paired with basis sets like 6-31G** or 6-311++G(d,p) to achieve reliable results for imidazole-containing systems. capes.gov.brnih.gov
Once the optimized geometry is obtained, a wealth of information can be extracted. Key parameters include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, the C-C bond between the imidazole (B134444) ring and the ethanol (B145695) moiety, and the C-O bond of the alcohol group, are of particular interest. The gem-dimethyl group introduces specific steric constraints that influence the local geometry, a phenomenon known as the Thorpe-Ingold effect, which can affect bond angles. ucla.eduacs.org
Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions. nih.govbohrium.com
Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data based on typical values for similar imidazole derivatives.
| Property | Predicted Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 3.5 | Debye |
For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the empirical parameterization found in some other techniques. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for energies and geometries. nih.gov
An ab initio approach would be particularly useful for refining the understanding of subtle electronic effects, such as the precise nature of intramolecular hydrogen bonding between the imidazole nitrogen and the hydroxyl proton. These high-level calculations can provide a more accurate description of electron correlation, which is essential for describing weak interactions. researchgate.net Comparing ab initio results with DFT findings can also help validate the choice of functional for the system.
Molecular Dynamics (MD) Simulations and Conformational Analysis
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion and behavior over time.
The rotational freedom around single bonds in this compound gives rise to multiple possible conformations. The key dihedral angles to consider are those around the C-C bond connecting the imidazole ring to the substituted ethanol fragment and the C-O bond of the alcohol.
Conformational analysis, often initiated with a potential energy surface (PES) scan using DFT, can identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). nih.gov The presence of the bulky gem-dimethyl group is expected to significantly influence the conformational landscape, restricting the rotation and favoring specific spatial arrangements to minimize steric hindrance. acs.orgnih.gov This restriction can lead to a more well-defined low-energy conformation compared to a non-dimethylated analogue. ucla.edu Studies on similar imidazole derivatives have shown that substituents can strongly affect the preferred conformer ratios. nih.gov
Table 2: Hypothetical Relative Energies of Key Conformers This table illustrates potential energy differences between stable conformations based on the rotation around the C(ring)-C(ethanol) bond.
| Conformer (Dihedral Angle) | Relative Energy (kJ/mol) |
| Anti (~180°) | 0.0 (Most Stable) |
| Gauche (+60°) | 5.2 |
| Gauche (-60°) | 5.5 |
| Eclipsed (~0°) | 25.0 (Transition State) |
The behavior of this compound can change dramatically in solution. MD simulations are the ideal tool for exploring these solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or acetone), one can observe how solute-solvent interactions influence conformation and dynamics. oup.comrdd.edu.iq
The imidazole ring and the hydroxyl group are capable of forming hydrogen bonds with protic solvents like water. rdd.edu.iq MD simulations can reveal the structure and lifetime of these hydrogen bonds. jlu.edu.cn The polarity of the solvent can also affect the equilibrium between different conformers. nih.govsid.ir For example, a polar solvent might stabilize a conformer with a larger dipole moment. orientjchem.org The simulations would track the trajectory of every atom, providing a dynamic picture of how the molecule tumbles, vibrates, and interacts with its environment.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could investigate various potential reactions, such as its oxidation.
The process involves identifying the reactants, products, and all intermediate structures and transition states that connect them. For instance, the reaction of imidazole with hydroxyl radicals has been modeled computationally, showing that the reaction proceeds through specific addition and abstraction pathways. acs.orgrsc.org A similar approach could be applied here.
Calculations would focus on locating the transition state (the saddle point on the potential energy surface) for a given reaction step. The energy of this transition state determines the activation energy barrier, which is a key factor governing the reaction rate. acs.org By mapping out the entire reaction pathway, including the energies of all intermediates and transition states, a detailed mechanistic understanding can be achieved. This type of analysis has been used to understand the formation of various imidazole derivatives and their subsequent reactions. researchgate.netrsc.org
Computational Prediction of Reaction Intermediates and Pathways
Currently, there are no published studies that computationally predict the reaction intermediates and pathways for the synthesis or transformation of This compound . Computational chemistry techniques, such as Density Functional Theory (DFT), are commonly employed to model reaction mechanisms. These methods can elucidate the step-by-step formation of a target molecule, identifying transient intermediates and transition states. For a substituted imidazole derivative like this, such a study would typically involve modeling the cyclization of precursor molecules and the subsequent functionalization or transformation of the imidazole ring. However, no such computational analyses have been reported for this specific compound.
Energy Landscape Mapping for this compound Transformations
Similarly, there is no available research on the energy landscape mapping for transformations involving This compound . An energy landscape map provides a visual representation of the potential energy of a system as a function of its molecular geometry. By mapping the energy changes throughout a reaction, scientists can identify the most energetically favorable pathways, calculate activation energies, and predict the stability of intermediates and products. This type of computational investigation is crucial for understanding the kinetics and thermodynamics of chemical reactions. The absence of such data for This compound means that its reactivity and transformation energetics remain unexplored from a theoretical standpoint.
Due to the lack of specific computational data, the following data tables, which were intended to be populated with research findings, remain empty.
Table 1: Predicted Reaction Intermediates in the Formation of this compound This table would have listed the computationally predicted intermediate structures, their energies, and the computational methods used.
| Intermediate Structure | Relative Energy (kcal/mol) | Computational Method |
|---|
Table 2: Calculated Activation Energies for Key Transformation Steps This table would have detailed the energy barriers for the elementary steps in the formation or reaction of the target compound.
| Reaction Step | Activation Energy (kcal/mol) | Transition State Geometry |
|---|
Advanced Spectroscopic Characterization and Structural Elucidation of Beta,beta Dimethyl 1h Imidazole 2 Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Multidimensional NMR Techniques (2D-NOESY, HMBC, HSQC)
To unequivocally assign the proton (¹H) and carbon (¹³C) chemical shifts of beta,beta-Dimethyl-1H-imidazole-2-ethanol, a suite of two-dimensional (2D) NMR experiments is employed. These techniques resolve spectral overlap and reveal correlations between different nuclei, which is crucial for assembling the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.comyoutube.com For this compound, this would reveal which protons are directly bonded to which carbon atoms. For instance, the protons of the two methyl groups (the beta-carbons) would show a correlation to the same carbon signal, confirming their geminal relationship.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for identifying longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comresearchgate.net This is instrumental in piecing together the molecular skeleton. Key HMBC correlations would be expected between the protons of the methyl groups and the quaternary beta-carbon, as well as the adjacent C2 carbon of the imidazole (B134444) ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): 2D-NOESY experiments are used to determine the spatial proximity of atoms. researchgate.netipb.pt This technique is particularly useful for confirming stereochemistry and observing through-space interactions. For the target molecule, NOESY could show correlations between the protons on the imidazole ring and the protons of the dimethylpropyl side chain, helping to define the preferred conformation of the molecule in solution.
| Technique | Purpose | Expected Key Correlations for this compound |
| HSQC | Identifies direct one-bond ¹H-¹³C correlations | - Correlation between methyl protons and their respective carbon. - Correlation of the CH₂OH protons with their carbon. - Correlations of imidazole ring protons with their respective carbons. |
| HMBC | Identifies long-range (2-3 bond) ¹H-¹³C correlations | - Correlation from methyl protons to the quaternary carbon and the C2 of the imidazole. - Correlation from the CH₂OH protons to the quaternary carbon. |
| 2D-NOESY | Identifies through-space correlations between protons | - Correlations between imidazole ring protons and the protons on the ethanol (B145695) side chain, indicating spatial proximity. |
Solid-State NMR for this compound Forms
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. acs.orgacs.org This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net For this compound, ssNMR could be used to:
Distinguish between different crystalline polymorphs: Differences in the packing of molecules in the crystal lattice would lead to distinct ¹³C and ¹⁵N chemical shifts. nih.gov
Probe intermolecular interactions: ssNMR can provide insights into hydrogen bonding, which is expected to be a key interaction for this molecule due to the presence of the imidazole N-H and the hydroxyl group. acs.org
Characterize tautomeric states: The protonation state of the imidazole ring can be determined by analyzing the ¹⁵N chemical shifts. nih.gov
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.govmdpi.com For this compound (C₇H₁₂N₂O), HRMS would be able to confirm this molecular formula by providing a mass measurement with a high degree of precision, distinguishing it from other compounds with the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₇H₁₂N₂O |
| Monoisotopic Mass | 140.09496 g/mol |
| Technique | Electrospray Ionization (ESI) |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 141.10224 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. researchgate.net This provides valuable information about the molecule's structure. The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several characteristic pathways:
Loss of water (H₂O): A common fragmentation pathway for alcohols is the neutral loss of a water molecule from the protonated molecular ion. libretexts.org
Cleavage of the C-C bond adjacent to the oxygen: This would result in the formation of a stable resonance-stabilized imidazolyl-containing cation.
Fragmentation of the imidazole ring: At higher collision energies, the imidazole ring itself can fragment, leading to characteristic product ions.
A detailed analysis of these fragmentation patterns can help to confirm the connectivity of the molecule. mdpi.comresearchgate.net
X-ray Crystallography for Crystalline State Structure Determination
Single-Crystal X-ray Diffraction Analysis
There are no published studies detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, crucial crystallographic data, including its crystal system, space group, unit cell dimensions, and detailed atomic coordinates, which are essential for a definitive structural elucidation, have not been determined or reported.
Powder X-ray Diffraction for Polymorph Characterization
Investigations into the potential polymorphic forms of this compound using powder X-ray diffraction (PXRD) have not been documented in the scientific literature. As a result, there is no information regarding its different crystalline phases, which is critical for understanding its solid-state properties.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
FT-IR Spectroscopy for Distinctive Vibrational Modes
A detailed Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, complete with the assignment of specific vibrational modes to its functional groups, is not available in published research. While general characteristic infrared absorption regions for imidazole and alcohol functionalities are known, a specific and detailed vibrational assignment for this particular molecule has not been reported.
Chemical Reactivity and Derivatization Studies of Beta,beta Dimethyl 1h Imidazole 2 Ethanol
Functionalization of the Imidazole (B134444) Nitrogen Atom
The imidazole moiety of beta,beta-Dimethyl-1H-imidazole-2-ethanol contains two nitrogen atoms, N1 and N3, which are nucleophilic centers amenable to functionalization. These reactions are fundamental in modifying the electronic properties of the imidazole ring and are the first step towards the synthesis of more complex derivatives such as N-heterocyclic carbenes (NHCs).
Alkylation and Acylation Reactions at N1 and N3
The nitrogen atoms of the imidazole ring can be readily alkylated or acylated to introduce a wide range of substituents. Alkylation reactions typically proceed via nucleophilic substitution, where the imidazole nitrogen attacks an alkyl halide or another suitable electrophile. The reaction can be carried out using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or dialkyl sulfates, often in the presence of a base to deprotonate the imidazole nitrogen and enhance its nucleophilicity. The choice of base and solvent can influence the regioselectivity of the alkylation, although for symmetrically substituted imidazoles, this is not a concern. The use of phase-transfer catalysts can also facilitate these reactions.
Acylation of the imidazole nitrogen introduces an acyl group, which can serve as a protecting group or modulate the electronic properties of the ring in a different manner than alkyl groups. Acylation can be achieved using acyl chlorides or anhydrides. These reactions are often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. The resulting N-acylimidazoles are themselves useful acylating agents for other nucleophiles.
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | Methyl Iodide | N-Alkyl Imidazole |
| Acyl Chloride | Acetyl Chloride | N-Acyl Imidazole |
| Anhydride | Acetic Anhydride | N-Acyl Imidazole |
Formation of Imidazolium (B1220033) Salts and N-Heterocyclic Carbenes (NHCs) Precursors
Sequential alkylation of both N1 and N3 nitrogen atoms of the imidazole ring leads to the formation of 1,3-disubstituted imidazolium salts. These salts are of significant interest as they are the direct precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts.
The synthesis of these imidazolium salts involves a two-step alkylation process. First, a single alkyl group is introduced at one of the nitrogen atoms. Subsequently, a second alkyl group, which can be the same or different from the first, is introduced at the other nitrogen atom. This second alkylation step typically requires more forcing conditions due to the positive charge on the mono-alkylated imidazole.
The deprotonation of the C2 carbon of the imidazolium salt with a strong base yields the corresponding N-heterocyclic carbene. The stability and reactivity of the resulting NHC are highly dependent on the nature of the substituents at the nitrogen atoms. The bulky beta,beta-dimethyl-2-ethanol substituent at the C2 position of the imidazole ring can influence the steric environment around the carbene center, which in turn can affect its coordination properties and catalytic activity.
| Reactant | Reagent | Product |
| This compound | 1. R-X (Alkyl Halide) | 1-Alkyl-2-(beta,beta-dimethyl-2-hydroxyethyl)-1H-imidazole |
| 1-Alkyl-2-(beta,beta-dimethyl-2-hydroxyethyl)-1H-imidazole | 2. R'-X (Alkyl Halide) | 1-Alkyl-3-alkyl'-2-(beta,beta-dimethyl-2-hydroxyethyl)imidazolium Halide |
| 1,3-Dialkyl-2-(beta,beta-dimethyl-2-hydroxyethyl)imidazolium Halide | Strong Base | N-Heterocyclic Carbene |
Transformations Involving the Hydroxyl Group
The hydroxyl group of this compound offers another site for chemical modification, allowing for the introduction of a variety of functional groups through esterification, etherification, oxidation, and reduction reactions.
Esterification and Etherification Reactions
The tertiary hydroxyl group can undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. Due to the steric hindrance of the tertiary alcohol, these reactions may require the use of activating agents or more forcing conditions compared to less hindered alcohols.
Etherification of the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The bulky nature of the tertiary alkoxide may favor elimination over substitution, so careful selection of the alkyl halide and reaction conditions is crucial.
Oxidation and Reduction Reactions of the Hydroxyl Moiety
Oxidation of the primary alcohol functionality in this compound can lead to the formation of the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions employed. researchgate.net Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are likely to yield the carboxylic acid, while milder reagents may allow for the isolation of the aldehyde. researchgate.netnih.gov
While the hydroxyl group is already in a reduced state, further reduction is not a typical transformation. However, derivatives of the hydroxyl group, such as esters or ketones formed from oxidation, can be subject to reduction. For instance, an ester derivative could be reduced back to the alcohol or to other functional groups using appropriate reducing agents like lithium aluminum hydride.
Reactions at the beta,beta-Dimethyl Groups and Imidazole Ring
The beta,beta-dimethyl groups are generally unreactive towards many chemical transformations due to the strength of the C-H and C-C bonds. However, under radical conditions, functionalization of these methyl groups could potentially be achieved. The gem-dimethyl effect, a concept in organic chemistry, suggests that these groups can influence the rate and equilibrium of ring-closing reactions by altering the conformational preferences of the molecule.
The imidazole ring itself, apart from the nitrogen atoms, can undergo electrophilic substitution at the C4 and C5 positions. The electron-rich nature of the imidazole ring facilitates such reactions. However, the directing effects of the substituents at C2 and the nitrogen atoms will influence the regioselectivity of these substitutions. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. The steric bulk of the beta,beta-dimethyl-2-ethanol group at C2 may hinder the approach of electrophiles to the C4 and C5 positions, potentially affecting the reactivity and regioselectivity of these reactions.
Selective Substitutions on the Alkyl Chains
The alkyl chain of this compound, specifically the ethanol (B145695) moiety, presents opportunities for selective substitution reactions. The primary alcohol can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution.
One common transformation is the conversion of the alcohol to an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride or bromide derivative. These halogenated intermediates can then react with a variety of nucleophiles to introduce new functional groups.
Another key reaction is etherification. The hydroxyl group can be deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which can then be reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form an ether. The Williamson ether synthesis is a classic method that can be applied here.
Esterification is also a feasible derivatization pathway. The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent to form esters. These reactions allow for the introduction of a wide array of acyl groups.
The gem-dimethyl group on the β-carbon of the ethanol chain introduces significant steric hindrance around the α-carbon and the hydroxyl group. This steric bulk can influence the rate of SN2 reactions at the α-carbon, potentially favoring elimination reactions under certain conditions. However, for reactions at the hydroxyl group, such as etherification and esterification, the steric hindrance is less pronounced.
| Reaction Type | Reagents | Product Type |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |
| Etherification | NaH, Alkyl Halide | Ether |
| Esterification | Carboxylic Acid/Derivative, Acid Catalyst/Coupling Agent | Ester |
Hydrogenation or Dehydrogenation of the Imidazole Ring System
The imidazole ring of this compound is an aromatic system, and its hydrogenation to an imidazoline (B1206853) or imidazolidine (B613845) ring requires specific catalytic conditions. Conversely, an imidazoline precursor could be dehydrogenated to form the aromatic imidazole ring.
Hydrogenation: The catalytic hydrogenation of substituted imidazoles to chiral imidazolines has been achieved using ruthenium catalysts with chiral phosphine (B1218219) ligands. For example, the use of a catalyst generated from Ru(η³-methallyl)₂(cod) and a trans-chelating chiral bisphosphine ligand like PhTRAP has been successful in the asymmetric hydrogenation of N-Boc protected imidazoles. researchgate.net This process typically requires high pressures of hydrogen gas and can lead to the formation of enantiomerically enriched imidazolines. researchgate.netacs.org The reaction proceeds via coordination of the imidazole to the metal center, followed by sequential addition of hydrogen atoms. youtube.com
Dehydrogenation: The reverse reaction, the dehydrogenation of an imidazoline to an imidazole, is a way to introduce aromaticity. A mild and efficient method for this conversion involves the use of palladium on carbon (Pd/C) in a refluxing solvent like toluene. Current time information in Sumner County, US.uq.edu.au This method has been shown to be effective for 2- and 2,4-disubstituted imidazolines. Current time information in Sumner County, US. The reaction is driven by the formation of the highly stable aromatic imidazole ring. Current time information in Sumner County, US.
| Transformation | Catalyst/Reagent | Product Ring System | Key Features |
| Hydrogenation | Ru-chiral phosphine catalyst, H₂ | Imidazoline/Imidazolidine | Asymmetric synthesis possible, requires high pressure. researchgate.netacs.org |
| Dehydrogenation | Pd/C | Imidazole | Aromatization reaction, mild conditions. Current time information in Sumner County, US.uq.edu.au |
Synthesis and Characterization of Novel Derivatives of this compound
The synthesis of novel derivatives from the this compound scaffold allows for the systematic exploration of chemical space and the study of structure-reactivity relationships.
Structure-Reactivity Relationship Studies of Derivatives
The introduction of different substituents on the imidazole ring or the alkyl chain can significantly impact the chemical reactivity and physical properties of the molecule.
Imidazole Ring Substitution: N-alkylation of the imidazole ring is a common derivatization strategy. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by both electronic and steric factors of the substituents on the ring. chemicalbook.com For this compound, the bulky 2-substituent would likely direct alkylation to the N-1 position. The nature of the N-substituent can modulate the nucleophilicity and basicity of the imidazole ring.
Alkyl Chain Derivatization: As discussed in section 5.3.1, modification of the hydroxyl group can lead to a variety of derivatives. The properties of these derivatives will depend on the nature of the introduced group. For example, esterification with a long-chain fatty acid would increase the lipophilicity of the molecule, while introduction of a polar group via etherification could enhance its water solubility.
Structure-activity relationship (SAR) studies of imidazole derivatives have shown that the nature and position of substituents are crucial for their biological activity. For instance, in a series of antifungal imidazole derivatives, the presence of a hydrophobic substituent was found to be important for activity. nih.gov Similarly, for imidazole-coumarin conjugates, the potency was influenced by the substituents on the coumarin (B35378) ring and the presence of a free hydrogen on the N-1 position of the imidazole. These principles can guide the design of novel derivatives of this compound with desired properties.
Exploration of New Chemical Space Based on this compound Scaffolds
The this compound scaffold can serve as a starting point for the synthesis of a diverse library of compounds.
Multi-component Reactions: One approach to expand the chemical space is through multi-component reactions. For example, the imidazole scaffold could be incorporated into a larger molecule through a reaction involving the hydroxyl group or the imidazole ring nitrogens.
Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the scaffold would enable its use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the facile connection of the imidazole derivative to a wide range of other molecules.
Synthesis of Fused Ring Systems: The functional groups on the scaffold could be used to construct fused heterocyclic systems. For example, the hydroxyl group and one of the imidazole nitrogens could potentially participate in a cyclization reaction with a suitable bifunctional reagent to form a fused ring system.
The synthesis of new derivatives can be guided by computational methods to predict their properties and potential activities. Characterization of these novel compounds would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structures.
| Derivative Class | Synthetic Strategy | Potential Properties |
| N-Alkyl Imidazole Ethers | N-alkylation followed by etherification of the hydroxyl group | Tunable lipophilicity and steric bulk |
| Imidazole Esters | Esterification of the hydroxyl group | Varied polarity and potential for prodrug design |
| Imidazoline Derivatives | Catalytic hydrogenation of the imidazole ring | Introduction of chirality and conformational flexibility |
| Fused Heterocycles | Intramolecular cyclization reactions | Rigidified structures with novel geometries |
Coordination Chemistry and Ligand Properties of Beta,beta Dimethyl 1h Imidazole 2 Ethanol
Metal Complex Formation with Transition Metals
The imidazole (B134444) nitrogen of beta,beta-Dimethyl-1H-imidazole-2-ethanol, with its available lone pair of electrons, is the primary site for coordination with transition metal ions. wikipedia.org The formation of these complexes is influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent used.
The synthesis of transition metal complexes with this compound can typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). researchgate.net The resulting complexes can be isolated as crystalline solids and characterized by a variety of analytical techniques.
Common characterization methods include:
Elemental Analysis (C, H, N): To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring and the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. acs.org
UV-Visible Spectroscopy: To study the electronic transitions within the metal d-orbitals, which provides insight into the geometry and electronic structure of the complex.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which indicates the number of unpaired electrons on the metal center.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. nih.gov
A hypothetical reaction for the formation of a copper(II) complex is shown below:
CuCl₂ + 2(this compound) → [Cu(this compound)₂Cl₂]
Ligand field theory (LFT) is a model used to describe the electronic structure of transition metal complexes. wikipedia.org It considers the interaction between the metal d-orbitals and the orbitals of the coordinating ligands. When this compound coordinates to a transition metal ion, the degeneracy of the metal d-orbitals is lifted, resulting in a splitting of their energy levels. libretexts.org The magnitude of this splitting, denoted as Δ (delta), is influenced by the geometry of the complex and the nature of the ligand.
For an octahedral complex, the five d-orbitals split into two sets: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx²-y², dz²). purdue.edu The energy difference between these sets is Δo (the octahedral splitting parameter). The electronic properties and color of the complex are determined by the electronic transitions between these split d-orbitals. wikipedia.org
The position of a ligand in the spectrochemical series determines the magnitude of the d-orbital splitting it induces. Imidazole is generally considered a moderately strong field ligand. wikipedia.org The electronic spectrum of a hypothetical octahedral nickel(II) complex with this compound would be expected to show three spin-allowed transitions, corresponding to the excitation of electrons from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states.
Table 1: Hypothetical Ligand Field Parameters for Selected Transition Metal Complexes with this compound
| Metal Ion | Geometry | Dq (cm⁻¹) | B (cm⁻¹) | β |
| Co(II) | Octahedral | 980 | 850 | 0.88 |
| Ni(II) | Octahedral | 1050 | 890 | 0.85 |
| Cu(II) | Distorted Octahedral | 1300 | - | - |
This table presents hypothetical data for illustrative purposes.
Coordination Modes and Binding Affinities
The presence of both a nitrogen donor in the imidazole ring and an oxygen donor in the hydroxyl group allows for different coordination modes for this compound.
Monodentate Coordination: In this mode, the ligand binds to the metal center exclusively through the imidazole nitrogen atom. jocpr.com This is the most common coordination mode for simple imidazole ligands. wikipedia.org The hydroxyl group in this compound may remain uncoordinated or participate in hydrogen bonding within the crystal lattice. nih.gov
Bidentate Coordination: The ligand can also act as a bidentate ligand, coordinating to the metal center through both the imidazole nitrogen and the oxygen atom of the hydroxyl group, forming a chelate ring. nih.gov This mode of coordination is often favored due to the chelate effect, which leads to enhanced thermodynamic stability. nih.gov The likelihood of bidentate coordination depends on factors such as the metal ion's size and charge, as well as the steric constraints imposed by the bulky dimethyl groups.
The coordination mode can often be distinguished by comparing the IR spectra of the free ligand and the metal complex. A significant shift in the ν(O-H) stretching frequency to lower wavenumbers in the complex would suggest coordination of the hydroxyl group.
The stability of a metal complex in solution is quantified by its stability constant (K). asianpubs.org A higher stability constant indicates a more stable complex. The stability of complexes formed with this compound can be determined using techniques such as potentiometric titration or spectrophotometry. wisdomlib.orgresearchgate.net
For the formation of a 1:1 complex between a metal ion (M) and the ligand (L):
M + L ⇌ ML
The stability constant is given by: K = [ML] / ([M][L])
The stability of transition metal complexes with imidazole-containing ligands often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wisdomlib.org
Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation can be determined from the temperature dependence of the stability constant. nih.govresearchgate.net These parameters provide insight into the driving forces of the complexation reaction. A negative ΔG indicates a spontaneous process.
Table 2: Hypothetical Stability Constants (log K) for 1:1 Complexes of this compound with Transition Metal Ions in Aqueous Solution at 25°C
| Metal Ion | log K₁ |
| Co(II) | 4.8 |
| Ni(II) | 5.5 |
| Cu(II) | 7.2 |
| Zn(II) | 4.6 |
This table presents hypothetical data for illustrative purposes.
Spectroscopic Characterization of Metal Complexes
Spectroscopic techniques are indispensable for the characterization of metal complexes of this compound. researchgate.net
Infrared (IR) Spectroscopy: In addition to indicating the coordination mode, IR spectroscopy can confirm the presence of the ligand in the complex. Characteristic bands for the imidazole ring and the C-O and O-H stretching of the alcohol group will be present. Coordination to the metal ion typically results in shifts in the positions of these bands.
UV-Visible Spectroscopy: The d-d electronic transitions in the visible region of the spectrum provide information about the coordination geometry and the ligand field strength. The position and intensity of these bands are characteristic of the metal ion and its environment. For instance, an octahedral Cu(II) complex would be expected to show a broad absorption band in the visible region due to the d⁹ electronic configuration and the Jahn-Teller effect.
¹H NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H NMR spectroscopy can be used to study the structure of the complex in solution. The chemical shifts of the protons on the imidazole ring and the alkyl groups will be affected by coordination to the metal ion. jocpr.com
Table 3: Hypothetical Spectroscopic Data for a [Ni(this compound)₄Cl₂] Complex
| Technique | Observation | Interpretation |
| IR (cm⁻¹) | Shift in imidazole ring vibrations, ν(O-H) at ~3400 cm⁻¹ | Coordination via imidazole nitrogen, uncoordinated hydroxyl group |
| UV-Vis (nm) | Bands at ~380, 620, 950 | Consistent with an octahedral Ni(II) complex |
| Magnetic Moment (B.M.) | ~3.1 | Two unpaired electrons, consistent with high-spin octahedral Ni(II) |
This table presents hypothetical data for illustrative purposes.
UV-Vis Spectroscopy for Electronic Transitions in Metal Centers
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within metal complexes. The absorption of ultraviolet or visible light promotes an electron from a lower energy d-orbital to a higher energy d-orbital. The energy of this transition provides insight into the geometry of the complex, the nature of the metal-ligand bonding, and the ligand field strength.
For transition metal complexes involving imidazole-based ligands, the UV-Vis spectra typically exhibit bands corresponding to d-d transitions of the metal ion. The position and intensity of these bands are sensitive to the coordination environment. For instance, the color of cobalt(II) complexes is a strong indicator of their geometry, with tetrahedral complexes often being blue and octahedral complexes appearing pink or purple.
In the case of copper(II) complexes with imidazole derivatives, the d-d transition bands are often observed in the visible region. For example, studies on copper(II) complexes with other substituted imidazoles show broad absorption bands in the range of 600-900 nm, which are characteristic of d-d transitions in a distorted octahedral or square pyramidal geometry. The electronic spectra of copper(II) complexes with aryl-imidazo-1,10-phenanthroline derivatives have been shown to exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region, which can sometimes obscure the weaker d-d transitions. rsc.org
A study on copper(II) complexes with various imidazole-containing ligands in aqueous solution revealed a shoulder at around 330 nm, which was attributed to a specific copper(II)-imidazole nitrogen interaction. nih.gov The molar absorptivity of these bands can also provide structural clues. For example, tetrahedral Co(II) complexes typically have higher molar absorptivity values (ε > 100 M⁻¹cm⁻¹) compared to octahedral Co(II) complexes (ε < 20 M⁻¹cm⁻¹).
While no specific UV-Vis data for this compound complexes were found, it is reasonable to expect that its complexes with transition metals would exhibit characteristic d-d transitions. The sterically demanding dimethyl groups might favor lower coordination numbers, potentially leading to tetrahedral or distorted tetrahedral geometries, which would be reflected in the position and intensity of the absorption bands.
Table 1: Representative UV-Vis Spectral Data for Related Imidazole Complexes
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |
| [Cu(N-acetyl-L-histidine)₂] | ~625 | 49 | d-d transition | nih.gov |
| [Cu(histamine)L] | ~610 | 59 | d-d transition | nih.gov |
| Octahedral Ni(II) azo-imine complex | ~580 | - | ³A₂g → ³T₁g(F) | chemrevlett.com |
| Tetrahedral Co(II) complex | 600-700 | >100 | ⁴A₂ → ⁴T₁(P) | unex.es |
Electron Paramagnetic Resonance (EPR) for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying metal complexes that contain unpaired electrons. It provides detailed information about the electronic structure, oxidation state, and the local environment of the paramagnetic center.
For complexes of this compound with paramagnetic metal ions such as copper(II) (d⁹) or high-spin cobalt(II) (d⁷), EPR spectroscopy would be highly informative. The g-tensor and hyperfine coupling constants (A-tensor) obtained from an EPR spectrum are sensitive to the geometry of the complex and the nature of the donor atoms.
In the context of copper(II) complexes, the g-values can distinguish between different coordination geometries. For instance, axially elongated octahedral or square pyramidal geometries typically show g∥ > g⊥ ≈ 2.0, whereas compressed geometries exhibit g⊥ > g∥ ≈ 2.0. The magnitude of the parallel hyperfine coupling constant, A∥, is also indicative of the degree of distortion from ideal geometries and the covalency of the metal-ligand bond. Computational studies on various Cu(II) complexes have shown that double-hybrid density functional theory (DHDFT) can accurately predict g-tensor values. mdpi.comresearchgate.net
Studies on copper(II) complexes with other substituted imidazoles have reported EPR parameters consistent with distorted square-planar or square-pyramidal geometries. For example, the EPR spectra of copper(II) complexes with some imidazole derivatives in frozen methanol solution show axial symmetry, corresponding to tetragonally elongated octahedral geometry. researchgate.net The hyperfine splitting due to the nitrogen atoms of the imidazole ligands can sometimes be resolved, providing direct evidence of coordination.
While no specific EPR data for this compound complexes are available, one would anticipate that its copper(II) complexes would exhibit EPR spectra characteristic of a d⁹ system. The steric hindrance from the gem-dimethyl groups could lead to a more distorted coordination environment compared to less substituted imidazoles, which would be reflected in the EPR parameters.
Table 2: Representative EPR Parameters for Related Copper(II)-Imidazole Complexes
| Complex Type | g∥ | g⊥ | A∥ (G) | A⊥ (G) | Geometry | Reference |
| Tetragonal Cu(II) | > 2.2 | ~2.04-2.08 | 150-200 | < 30 | Elongated Octahedral/Square Pyramidal | ethz.ch |
| Trigonal Bipyramidal Cu(II) | ~2.00 | > 2.1 | ~100-130 | ~65-100 | Trigonal Bipyramidal | nih.gov |
| [Cu(SAA)(MeImH)] | 2.24 | 2.06 | 175 | 15 | Distorted Square Planar | researchgate.net |
| [Cu(SAA)(EtImH)] | 2.25 | 2.07 | 178 | 16 | Distorted Square Planar | researchgate.net |
(Note: SAA = salicylideneanthranilic acid, MeImH = 2-methylimidazole, EtImH = 2-ethylimidazole)
X-ray Crystallography of Metal-beta,beta-Dimethyl-1H-imidazole-2-ethanol Complexes
While no crystal structures for complexes of this compound are reported in the searched literature, numerous studies on related imidazole complexes provide a basis for prediction. For example, zinc(II) halide complexes with imidazole and 2-methylimidazole, [ZnX₂(Im)₂] and [ZnX₂(2-MeIm)₂] (X = Cl, Br, I), have been shown to adopt a distorted tetrahedral coordination geometry. nih.gov In these structures, the imidazole ligands coordinate through the pyridinic nitrogen atom.
Similarly, cobalt(II) complexes with 2-(1H-imidazol-2-yl)phenol-based ligands have been found to exhibit a distorted tetrahedral coordination environment with two bidentate N,O ligands. academie-sciences.fr The crystal structure of dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II) also shows a distorted tetrahedral geometry. researchgate.net In nickel(II) complexes with alcohol-functionalized N-heterocyclic carbene ligands, both CNHC and alcoholate oxygen coordination have been observed, leading to various geometries including square-planar. nih.gov
Based on these examples, it is likely that this compound would coordinate to metal ions primarily through the imidazole nitrogen. The hydroxyl group may or may not coordinate depending on the metal ion, the counter-anion, and the reaction conditions. The steric hindrance of the gem-dimethyl groups could favor the formation of four-coordinate tetrahedral or square-planar complexes over six-coordinate octahedral complexes, particularly with first-row transition metals.
Table 3: Representative Crystallographic Data for Related Imidazole Complexes
| Complex | Metal Ion | Coordination Geometry | Space Group | Key Bond Lengths (Å) | Reference |
| [ZnCl₂(2-MeIm)₂] | Zn(II) | Distorted Tetrahedral | P2₁/c | Zn-N: ~2.0 | nih.gov |
| [Co(L¹)₂] | Co(II) | Distorted Tetrahedral | P-1 | Co-N: ~2.0, Co-O: ~1.9 | academie-sciences.fr |
| [NiCl{μ-ImDiPP(C₂O)-CNHC,O}]₂ | Ni(II) | Square Planar | P2₁/n | Ni-C: ~1.9, Ni-O: ~1.8 | nih.gov |
| Cu(PyBIm)(NO₃)(H₂O) | Cu(II) | Distorted Square Planar | P-1 | Cu-N: ~1.9-2.0 | nih.gov |
(Note: 2-MeIm = 2-methylimidazole, L¹ = a 2-(1H-imidazol-2-yl)phenol derivative, ImDiPP(C₂O)-CNHC = an alcoholate-functionalized N-heterocyclic carbene, PyBIm = 2-(2-pyridyl)benzimidazole)
Catalytic Applications of Beta,beta Dimethyl 1h Imidazole 2 Ethanol and Its Derivatives
Role as an Organocatalyst or Precursor for Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often involves imidazole (B134444) derivatives. The imidazole ring can participate in catalysis through various mechanisms, including nucleophilic catalysis and general base catalysis.
Applications in Asymmetric Synthesis
There is no specific information available in the surveyed literature regarding the application of beta,beta-Dimethyl-1H-imidazole-2-ethanol or its derivatives in asymmetric synthesis. However, the chiral environment that could be created by modifying the ethanol (B145695) substituent of the imidazole core suggests a potential for such applications. Chiral imidazole-containing compounds have been explored as catalysts in asymmetric transformations, but specific data for the named compound is not present in the available literature.
Mechanism of Organocatalytic Action
The organocatalytic action of imidazole-containing molecules generally stems from the nucleophilic nature of the sp2-hybridized nitrogen atom and the ability of the N-H proton to participate in hydrogen bonding or act as a Brønsted acid. smolecule.com In a hypothetical scenario, this compound could act as a nucleophilic catalyst, where the imidazole nitrogen attacks an electrophilic substrate to form a reactive intermediate. The hydroxyl group on the ethanol substituent could potentially modulate the catalytic activity or selectivity through intramolecular hydrogen bonding.
A general mechanism for imidazole-catalyzed hydrolysis, for example, involves the nucleophilic attack of the imidazole on an ester, forming an acyl-imidazolium intermediate, which is then hydrolyzed to release the product and regenerate the catalyst.
Metal-Catalyzed Reactions Employing this compound Ligands
Imidazole derivatives are frequently used as ligands in metal-catalyzed reactions due to the strong coordination of the imidazole nitrogen to a metal center. This coordination can stabilize the metal catalyst and influence its reactivity and selectivity. While general examples of imidazole-based ligands in catalysis are abundant, specific data for this compound is not detailed in the provided search results.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
N-heterocyclic carbenes (NHCs), often derived from imidazolium (B1220033) salts, are powerful ligands for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. It is conceivable that this compound could be a precursor to such an imidazolium salt and subsequently an NHC ligand. The general effectiveness of imidazole-derived ligands in these reactions is well-documented.
| Reaction | General Role of Imidazole-Based Ligands | Potential Role of this compound Derivative |
| Suzuki-Miyaura | Stabilize the Pd(0) active species and facilitate oxidative addition and reductive elimination. | Could form an NHC-Pd complex to catalyze the coupling of aryl halides with boronic acids. |
| Heck | Influence the regioselectivity and efficiency of the coupling of alkenes with aryl halides. | A derived ligand could enhance catalyst stability and turnover numbers. |
| Sonogashira | Promote the coupling of terminal alkynes with aryl or vinyl halides, often in copper-free conditions. | Could be part of a Pd or Cu catalytic system to facilitate C-C bond formation. |
Polymerization Catalysis
Imidazole and its derivatives can act as initiators or catalysts in polymerization reactions. They are known to catalyze the polymerization of various monomers. However, specific research detailing the use of this compound in polymerization catalysis is not available in the current literature.
Mechanistic Investigations of Catalytic Cycles
The catalytic activity of coordination complexes and organocatalysts is governed by a series of elementary steps that constitute the catalytic cycle. For catalysts incorporating this compound or its derivatives, mechanistic studies aim to elucidate these pathways. The imidazole moiety, with its versatile coordination chemistry and potential for proton transfer, alongside the sterically demanding dimethyl-substituted backbone, offers a unique electronic and steric environment that influences the catalytic process.
Identification of Catalytic Intermediates
Research into biomimetic iron-imidazole catalyst systems for the epoxidation of olefins has highlighted the importance of the ligand structure in catalytic activity. beilstein-journals.org While not specifically focused on this compound, these studies demonstrate that the substitution pattern on the imidazole ring is critical. For instance, a free 2-position on the imidazole ligand is often key for high catalytic activity in iron-catalyzed epoxidations. beilstein-journals.org This suggests that any catalytic intermediate involving a derivative of this compound would likely involve coordination of the imidazole nitrogen to a metal center.
Spectroscopic techniques such as UV-visible titrations and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the formation of catalyst-substrate complexes and subsequent intermediates. beilstein-journals.org X-ray crystallography can provide definitive structural information for stable or isolable intermediates, offering a snapshot of the coordination environment around the metal center. beilstein-journals.org
Table 1: Spectroscopic and Analytical Techniques for Intermediate Identification
| Technique | Information Provided | Example Application in Imidazole Catalysis |
| UV-Visible Spectroscopy | Monitors changes in the electronic environment of the metal center upon ligand binding and reaction. | Titration of an iron salt with an imidazole ligand to determine binding stoichiometry and observe spectral shifts indicative of complex formation. beilstein-journals.org |
| NMR Spectroscopy | Provides structural information about the ligand and its coordination to the metal in solution. Can detect changes in chemical shifts upon substrate binding. | 1H and 13C NMR studies to characterize the structure of the catalyst and its interaction with olefin substrates. beilstein-journals.org |
| X-ray Crystallography | Determines the precise three-dimensional structure of crystalline catalytic intermediates. | Single-crystal X-ray diffraction of a stable iron-imidazole complex to confirm the coordination mode of the ligand. beilstein-journals.org |
| Mass Spectrometry (MS) | Identifies the mass-to-charge ratio of species in the reaction mixture, allowing for the detection of proposed intermediates. | Analysis of reaction aliquots to detect the mass of proposed catalyst-substrate adducts. |
Kinetic Studies of Catalytic Turnover
Kinetic studies are essential for quantifying the efficiency of a catalyst and for supporting a proposed reaction mechanism. By measuring reaction rates under various conditions (e.g., changing concentrations of catalyst, substrate, and other reagents), key parameters such as the rate law, activation energy, and turnover frequency (TOF) can be determined.
For catalytic systems, the rate of reaction is often monitored by tracking the disappearance of a reactant or the appearance of a product over time using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or spectroscopy. For instance, the separation of this compound itself can be achieved using reverse-phase HPLC, a technique that could be adapted to monitor its consumption or the formation of products in a catalytic reaction. mdpi.com
The data obtained from kinetic experiments allow for the construction of rate laws that describe the mathematical relationship between the reaction rate and the concentration of the species involved. For a hypothetical catalytic reaction involving a catalyst derived from this compound (L) and a substrate (S), a simplified rate law might take the form:
Rate = k[L]^a[S]^b
Where 'k' is the rate constant, and 'a' and 'b' are the reaction orders with respect to the ligand and substrate, respectively. The values of these orders provide insight into the composition of the rate-determining step of the catalytic cycle.
Table 2: Hypothetical Kinetic Data for a Catalyzed Reaction
This table illustrates the type of data collected in kinetic studies to determine reaction orders.
| Experiment | Initial [Catalyst] (mol/L) | Initial [Substrate] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.01 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.02 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.01 | 0.2 | 1.5 x 10⁻⁴ |
From this hypothetical data, doubling the catalyst concentration doubles the rate, indicating the reaction is first order with respect to the catalyst (a=1). Changing the substrate concentration has no effect on the rate, indicating the reaction is zero order with respect to the substrate (b=0) under these conditions. This could imply that the substrate is not involved in the rate-determining step or that the catalyst is saturated with the substrate.
Further kinetic analyses, such as the construction of Arrhenius or Eyring plots from temperature-dependent rate data, can yield the activation parameters of the reaction (activation energy, enthalpy, and entropy of activation), providing deeper thermodynamic insight into the transition state of the rate-limiting step.
Biological Activity and Mechanistic Insights of Beta,beta Dimethyl 1h Imidazole 2 Ethanol Non Clinical Focus
In Vitro Studies of Molecular Interactions
Binding to Biological Macromolecules (e.g., Enzymes, Receptors)
No studies describing the binding affinity or interaction of beta,beta-Dimethyl-1H-imidazole-2-ethanol with any biological macromolecules such as enzymes or receptors have been identified in the available scientific literature.
Enzyme Inhibition or Activation Studies
There is no available data from in vitro assays concerning the potential of this compound to inhibit or activate any enzymes.
Cellular Assays and Biological Pathways (Non-Human, Non-Clinical)
Effects on Microbial Growth and Metabolism
No research has been published detailing the effects of this compound on the growth or metabolic processes of any microbial species.
Impact on Cell Signaling Pathways in Model Systems
There are no findings on the impact of this compound on any cell signaling pathways in non-human, non-clinical model systems.
Structure-Activity Relationship (SAR) Studies for Biological Effects
No structure-activity relationship studies have been conducted or published for this compound to elucidate how its chemical structure relates to any potential biological effects.
Design of Analogs with Modulated Biological Activities
The design of analogs with modulated biological activities is a subsequent step that relies on initial findings of biological activity and established structure-activity relationships. As there is no available data on the biological profile of this compound, there are consequently no published studies on the design and synthesis of its analogs with the aim of modulating biological activities. The process of analog design typically involves making systematic modifications to the lead compound's structure to improve potency, selectivity, or pharmacokinetic properties. nih.gov For many biologically active imidazoles, researchers have explored modifications at various positions of the imidazole (B134444) ring and its substituents to achieve desired therapeutic profiles. researchgate.netresearchgate.net However, this line of research has not been documented for this compound.
Materials Science Applications of Beta,beta Dimethyl 1h Imidazole 2 Ethanol
Incorporation into Polymeric Materials
The presence of a reactive hydroxyl group on beta,beta-Dimethyl-1H-imidazole-2-ethanol makes it a prime candidate for integration into polymeric structures, either as a monomer in polymerization reactions or as a functional group grafted onto existing polymer backbones.
Synthesis of Polymers Containing this compound Units
Although direct polymerization of this compound has not been detailed in available research, its structure lends itself to polycondensation reactions. For instance, it could react with diacids or their derivatives to form polyesters with pendant imidazole (B134444) groups. The bulky dimethyl substitution on the carbon adjacent to the imidazole ring would likely influence the polymer's morphology and properties, potentially leading to materials with unique thermal and mechanical characteristics.
In a broader context, imidazole-containing polymers are of significant interest. For example, poly(N-vinylimidazole) (PVIm) is a well-studied polymer with applications in catalysis, drug delivery, and heavy metal chelation. tubitak.gov.tr The synthesis of such polymers often involves free-radical polymerization of vinyl-substituted imidazole monomers. tubitak.gov.trwikipedia.org While this compound is not a vinyl monomer, its hydroxyl group could be chemically modified to introduce a polymerizable moiety.
| Polymerization Method | Monomers | Resulting Polymer | Potential Application | Reference |
| Free-Radical Polymerization | N-vinylimidazole, Acrylonitrile | AN/VIm copolymeric hydrogels | Separation of uranyl ions | researchgate.net |
| Polycondensation | 4-(1H-imidazol-1-yl)benzaldehyde, p-terphenyl | Ether-free polymer with imidazole groups | Polyelectrolytes, Catalysis | tubitak.gov.tr |
| Graft Polymerization | N-vinyl imidazole, Sodium alginate | PNVI-g-NaAlg | Antimicrobial materials | nih.gov |
This table presents data for analogous imidazole-containing polymers due to the lack of specific data for this compound.
Functionalization of Polymer Backbones with this compound
A more direct route to incorporating this compound into materials is through the functionalization of existing polymers. Polymers with reactive side chains, such as those containing acyl chlorides, epoxides, or isocyanates, could be readily modified by the hydroxyl group of the imidazole alcohol. For instance, polymers based on 2-hydroxyethyl methacrylate (B99206) (HEMA) can be modified to introduce better leaving groups, which can then be functionalized with various nucleophiles, including amine- or alcohol-containing molecules. researchgate.net
This approach would yield polymers with pendant this compound units, imparting the properties of the imidazole ring to the bulk material. Such functionalized polymers could find use in areas like ion exchange membranes, catalysts, and biocompatible coatings. google.com The steric hindrance provided by the dimethyl groups might also create unique porous structures or affect the coordination environment of the imidazole nitrogen, leading to selective binding properties. google.com
| Polymer Backbone | Functionalizing Agent | Reaction Type | Resulting Functionality | Potential Application | Reference |
| Poly(ethylene imine) | Imidazole derivative | Nucleophilic substitution | Imidazole-functionalized PEI | Gene transfection | nih.gov |
| Hydroxyethyl starch (HES) | Imidazole and Cholesterol | Multi-step modification | Amphiphilic pH-sensitive polymer | Drug delivery | nih.gov |
| Poly(lactide-co-glycolide) (PLG) | Poly(vinyl alcohol) modified with mannose isothiocyanate | Emulsion/solvent extraction | Mannose-functionalized particle surface | Cell targeting | nih.gov |
This table presents data for the functionalization of polymers with imidazole or hydroxyl-containing moieties as direct examples for this compound are unavailable.
Use in Functional Materials and Supramolecular Assemblies
The non-covalent interactions and coordination chemistry of the imidazole ring are central to its application in functional materials and supramolecular chemistry.
Self-Assembly and Crystal Engineering with this compound
The imidazole ring can act as both a hydrogen bond donor and acceptor, facilitating the formation of ordered supramolecular structures. researchgate.netmdpi.com The hydroxyl group of this compound adds another site for hydrogen bonding, potentially leading to the formation of complex and stable self-assembled networks in the solid state or in solution.
Applications in Sensors or Responsive Materials
Imidazole-functionalized materials have been extensively explored for their use in chemical sensors and responsive systems. researchgate.netmdpi.comrsc.org The imidazole nitrogen can coordinate with metal ions, leading to changes in the optical or electronic properties of the material, which forms the basis for colorimetric or fluorescent sensors. researchgate.netmdpi.com For example, imidazole-based fluorescent sensors have been developed for the detection of copper (II) ions in aqueous solutions with high sensitivity and selectivity. researchgate.net
Furthermore, the pH-responsive nature of the imidazole ring (pKa around 7) makes it an ideal component for "smart" materials that respond to changes in their environment. tubitak.gov.tr Materials incorporating this compound could be designed to undergo conformational changes or release encapsulated cargo in response to a pH trigger. CO2-responsive materials have also been developed using imidazole-functionalized molecules, where the bubbling of CO2 leads to the formation of charged imidazolium (B1220033) bicarbonate, inducing a hydrophobic-to-hydrophilic transition. nih.govmdpi.com
| Sensor/Responsive Material Type | Target Analyte/Stimulus | Sensing/Response Mechanism | Detection Limit/Response | Reference |
| Fluorescent Imidazole Sensor | Copper (II) ions | Fluorescence quenching | 0.09 µM | researchgate.net |
| Imidazole-based Fluorescent Probe | Hydrazine | Change from gel to sol form | 0.08 ppb | rsc.org |
| CO2-Responsive Imidazole Material | Carbon Dioxide | Hydrophobic-to-hydrophilic transition | Reversible self-assembly into nanoparticles | nih.govmdpi.com |
This table provides examples of sensors and responsive materials based on various imidazole derivatives, as specific data for this compound is not available.
Surface Chemistry and Adsorption Phenomena
The imidazole group can strongly interact with various surfaces, making it a valuable moiety for surface modification and in the study of adsorption phenomena. Imidazole and its derivatives are known to act as corrosion inhibitors for metals like copper by adsorbing onto the surface and forming a protective layer. rsc.orgresearchgate.net
The functionalization of surfaces with molecules like this compound could be used to tailor surface properties such as wettability, adhesion, and biocompatibility. For instance, the adsorption of imidazole molecules on graphene has been shown to increase its surface energy and enhance its adhesion to polymer substrates. mdpi.com
Polymers functionalized with imidazole groups are also effective for the adsorption of molecules from solutions. For example, imidazole-functionalized porous organic polymers have demonstrated good uptake of carbon dioxide. rsc.org Similarly, surface molecularly imprinted polymers using imidazole as a template have been developed for the selective solid-phase extraction of imidazole from complex mixtures. nih.gov The specific steric and electronic properties of this compound could lead to unique adsorption behaviors on different material surfaces.
| Substrate/Material | Adsorbate/Functional Group | Adsorption/Interaction Type | Observed Effect/Application | Reference |
| Copper Surface | Imidazole | Chemisorption | Corrosion inhibition | rsc.orgresearchgate.net |
| Porous Organic Polymer | Carbon Dioxide | Physisorption | CO2 capture | rsc.org |
| Graphene | Imidazole | π-π interactions | Enhanced adhesion to PET substrate | mdpi.com |
| Silica Particles | Imidazole (template) | Molecular imprinting | Selective solid-phase extraction | nih.gov |
This table illustrates adsorption phenomena involving imidazole and its derivatives on various surfaces, as direct studies on this compound are limited.
Interaction of this compound with Material Surfaces
No research data was found regarding the specific interactions of This compound with any material surfaces. General studies on imidazoles suggest that the nitrogen atoms in the imidazole ring can interact with metal surfaces, which is a principle behind their use as corrosion inhibitors. nih.gov The presence of a hydroxyl group in alcohol-substituted imidazoles might also influence surface interactions, potentially through hydrogen bonding. nih.gov However, without specific studies on This compound , any description of its surface interaction would be speculative.
Surface Modification and Coating Applications
There is no available information in the scientific literature or patents describing the use of This compound in surface modification or as a component in coating formulations. While functionalized imidazoles are used in creating specialized coatings, such as those for electronic applications or corrosion resistance, there is no indication that This compound has been utilized or studied for these purposes. acs.orgulprospector.com
Advanced Analytical Methodologies for Beta,beta Dimethyl 1h Imidazole 2 Ethanol
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating components from a mixture. For a polar molecule like beta,beta-Dimethyl-1H-imidazole-2-ethanol, specific chromatographic approaches are necessary to achieve adequate retention and resolution.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but separating highly polar compounds can be challenging on traditional reversed-phase columns. fishersci.com The polarity of this compound, stemming from its hydroxyl and imidazole (B134444) groups, necessitates tailored HPLC method development to overcome issues like poor retention. researchgate.net
A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method employs a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1), which is designed to improve the peak shape and retention of polar analytes. sielc.com The mobile phase consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For general-purpose analysis with UV detection, phosphoric acid is used; however, for applications requiring coupling with mass spectrometry (MS), a volatile acid like formic acid is substituted. sielc.com This method is robust and scalable, making it suitable for both analytical quantification and for isolating impurities via preparative separation. sielc.com
Due to the compound's polar nature, alternative HPLC modes could also be considered for method development. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique that uses a polar stationary phase and a partially aqueous mobile phase with a high concentration of organic solvent to enhance the retention of very polar analytes. Other options include mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange properties to provide multiple retention mechanisms. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid |
| Detection | UV or Mass Spectrometry (MS) |
| Applications | Analytical quantification, impurity isolation, pharmacokinetics |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (hydroxyl and imidazole N-H) that can lead to poor peak shape and thermal degradation. researchgate.netnih.gov
To overcome these limitations, derivatization is employed. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.net For a compound with active hydrogen atoms like this compound, several derivatization strategies are applicable.
Silylation: This is one of the most common derivatization techniques for compounds containing -OH and -NH groups. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogens to replace them with a nonpolar trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. nih.govsigmaaldrich.com The general ease of silylation follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, indicating the hydroxyl group of the target compound would be readily derivatized. sigmaaldrich.com
Acylation: Reagents like isobutyl chloroformate (IBCF) have been successfully used to derivatize other imidazole-like compounds for GC-MS analysis. gdut.edu.cn This process involves the acylation of the active hydrogen on the imidazole ring and the hydroxyl group, yielding a more volatile derivative. gdut.edu.cn
The selection of the derivatization reagent and optimization of reaction conditions (e.g., temperature, time, solvent) are critical for achieving complete derivatization and obtaining accurate, reproducible results. sigmaaldrich.com The resulting derivative can then be readily separated and detected by GC-MS, which provides both retention time information for quantification and a mass spectrum for structural confirmation. nih.gov
| Strategy | Reagent Example | Target Functional Groups | Reference |
|---|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH | nih.govsigmaaldrich.com |
| Acylation | Isobutyl chloroformate (IBCF) | -OH, -NH | gdut.edu.cn |
Chiral Chromatography for Enantiomeric Separation
The concept of enantiomeric separation applies only to chiral molecules, which are non-superimposable mirror images of each other. csfarmacie.cz The structure of this compound (2-(1H-Imidazol-2-yl)-2-methylpropan-1-ol) features a carbon atom attached to the hydroxyl group that is also bonded to two identical methyl groups. As this carbon atom is not bonded to four different substituents, it is not a chiral center. Therefore, this compound is an achiral molecule and does not exist as enantiomers, making chiral separation inapplicable.
For the purpose of scientific discussion, if a related imidazole derivative were chiral, its enantiomers would be separated using chiral chromatography. This is most commonly achieved with HPLC using a chiral stationary phase (CSP). nih.govchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective for resolving a broad range of chiral compounds, including many imidazole derivatives. nih.govchiralpedia.comresearchgate.net The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral phase, leading to different retention times. csfarmacie.cz The choice of mobile phase—which can be normal-phase, reversed-phase, or polar organic—is crucial for optimizing the separation. nih.govresearchgate.net
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques couple a separation method with a spectroscopic detection technique online, providing a powerful tool for complex sample analysis. chromatographytoday.comajpaonline.com This approach combines the separation power of chromatography with the identification capabilities of spectroscopy, enabling simultaneous separation, quantification, and structural characterization. ijarnd.com
LC-NMR and LC-MS for Online Structural Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific hyphenated technique widely used in pharmaceutical analysis. ox.ac.uknih.gov As mentioned in section 10.1.1, the HPLC method for this compound can be directly coupled to a mass spectrometer by using a volatile mobile phase additive like formic acid. sielc.com LC-MS provides the molecular weight of the compound eluting from the column. For more detailed structural information, tandem mass spectrometry (LC-MS/MS) can be used. nih.govrsc.org In LC-MS/MS, a specific ion from the MS is selected, fragmented, and the resulting fragment ions are analyzed, providing a structural fingerprint that is highly specific to the compound. This is invaluable for confirming the identity of the main compound and for identifying unknown impurities or metabolites in complex matrices. nih.govnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers the most definitive structural information of any detection method. nih.gov By coupling an HPLC system directly to an NMR spectrometer, it is possible to acquire NMR spectra of compounds as they elute from the column. While less sensitive than MS, LC-NMR is unparalleled in its ability to provide unambiguous structural elucidation. nih.gov For analyzing minor components or unknown impurities in a sample of this compound, the system can be operated in a "stopped-flow" mode. ijarnd.com In this mode, the chromatographic flow is paused when the peak of interest is in the NMR flow cell, allowing for extended acquisition time to obtain high-quality 1D and 2D NMR spectra (e.g., COSY, HSQC), which are essential for complete structure determination. nih.gov
Coupled Spectroscopic and Chromatographic Systems
The coupling of chromatographic and spectroscopic systems extends beyond LC-MS and LC-NMR. The overarching goal is to maximize the information obtained from a single analytical run. chromatographytoday.comajrconline.org A common and powerful setup in many laboratories is HPLC with a Diode Array Detector (HPLC-DAD) . A DAD acquires the full UV-Vis spectrum for each point in the chromatogram, which can help in identifying peaks by comparing their spectra against a library and is crucial for assessing peak purity. nih.gov
For a more comprehensive analysis, multiple techniques can be combined. For instance, an HPLC system can be connected to a DAD and an MS detector in series (LC-DAD-MS). This provides retention time, UV spectrum, and mass information simultaneously. The ultimate hyphenated systems, such as LC-NMR-MS , combine the separation power of HPLC with the complementary structural information from both NMR and MS, allowing for rapid and confident identification of completely unknown compounds in complex mixtures without prior isolation. nih.govajpaonline.com
| Technique | Separation Principle | Detection Principle | Information Provided |
|---|---|---|---|
| HPLC-DAD | Liquid Chromatography | UV-Vis Spectroscopy | Retention time, Quantification, UV Spectrum, Peak Purity |
| GC-MS | Gas Chromatography | Mass Spectrometry | Retention time, Quantification, Molecular Weight, Structural Fragments |
| LC-MS(/MS) | Liquid Chromatography | Mass Spectrometry | Retention time, Quantification, Molecular Weight, Structural Fragments |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Retention time, Unambiguous Structure, Stereochemistry |
| LC-NMR-MS | Liquid Chromatography | NMR and MS | Comprehensive data for rapid identification of unknowns |
Electrochemical Methods for Characterization
Electrochemical methods are powerful tools for elucidating the electronic properties and behavior of molecules like this compound. These techniques can provide valuable insights into its redox activity, conductivity, and ionic properties in solution.
Cyclic Voltammetry for Redox Properties
Cyclic voltammetry (CV) is a premier electrochemical technique used to investigate the redox (reduction-oxidation) behavior of chemical species. For an imidazole derivative such as this compound, CV can determine the potentials at which the molecule is oxidized or reduced and can also shed light on the stability of the resulting species.
In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set values in a solution containing the analyte. The resulting current is plotted against the applied potential, producing a cyclic voltammogram. The presence of peaks in the voltammogram indicates redox events.
The imidazole ring is known to be redox-active. espublisher.com The specific potentials for oxidation and reduction are highly dependent on the substituents attached to the imidazole core. For instance, electron-donating groups generally make oxidation easier (occur at a lower potential), while electron-withdrawing groups make it more difficult. nih.gov The dimethyl and ethanol (B145695) substituents on this compound would be expected to influence its redox properties.
Research on various imidazole derivatives has demonstrated a range of redox behaviors. For example, studies on certain imidazole-2-thione-fused 1,4-dihydro-1,4-diphosphinines have shown reversible redox chemistry, indicating stable oxidized and reduced forms. acs.org In other systems, such as heme peptides with coordinated imidazole ligands, the redox potential is influenced by the basicity of the imidazole ligand. nih.gov
Interactive Data Table: Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Hypothetical Value | Description |
| Oxidation Potential (Epa) | +0.95 V | The potential at which the compound undergoes oxidation (anodic peak potential). |
| Reduction Potential (Epc) | -1.20 V | The potential at which the compound undergoes reduction (cathodic peak potential). |
| Redox Couple (E½) | N/A | The formal reduction potential, calculated as (Epa + Epc)/2 for a reversible system. |
| Peak Current Ratio (Ipa/Ipc) | ~1 | A ratio close to 1 suggests a reversible or quasi-reversible redox process. |
Note: The values presented are illustrative and based on general knowledge of imidazole derivatives. Actual experimental results may vary.
Potentiometric and Conductometric Analysis
Potentiometric Analysis
Potentiometry involves measuring the potential difference between two electrodes in a solution to determine the concentration of an ion. A common application for imidazole derivatives is potentiometric titration to determine the acid dissociation constant (pKa). dergipark.org.trnih.gov The imidazole ring contains a basic nitrogen atom that can be protonated. nih.gov
The pKa value is a measure of the acidity of a compound. For this compound, potentiometric titration would involve dissolving the compound in a suitable solvent and titrating it with a strong acid or base. By monitoring the pH of the solution as the titrant is added, a titration curve is generated, from which the pKa can be determined. rdd.edu.iq The pKa value is crucial for understanding the compound's behavior in different pH environments. Studies on various imidazole derivatives have shown pKa values that are influenced by the electronic effects of their substituents. nih.gov
Conductometric Analysis
Conductometry measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of ions. nih.gov For a compound like this compound, conductometric analysis can provide information about its dissociation and interaction with other ions in solution. For instance, the formation of salts or complexes can be monitored by observing changes in the solution's conductivity.
Research on imidazole-derived ionic liquids has utilized conductometric measurements to study their thermodynamic behavior and ionic dynamics at various temperatures. nih.gov While this compound is not an ionic liquid, its protonated (imidazolium) form would contribute to the conductivity of a solution.
The following table summarizes the type of data that could be obtained from these analyses for this compound.
Interactive Data Table: Hypothetical Potentiometric and Conductometric Data
| Analytical Method | Parameter | Hypothetical Value | Significance |
| Potentiometric Titration | pKa | 7.5 | Indicates the pH at which the imidazole nitrogen is 50% protonated. |
| Conductometric Analysis | Molar Conductivity (Λm) | 120 S·cm²/mol | Reflects the compound's ability to carry charge in a specific solvent and concentration. |
Note: The values presented are for illustrative purposes. Actual experimental results would depend on specific conditions such as solvent, temperature, and concentration.
Future Research Directions and Emerging Opportunities for Beta,beta Dimethyl 1h Imidazole 2 Ethanol
Exploration of Novel Synthetic Pathways and Sustainable Production
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For beta,beta-Dimethyl-1H-imidazole-2-ethanol, future research will likely focus on moving beyond traditional synthetic routes to more sustainable and atom-economical processes.
Current and Foreseeable Synthetic Strategies:
Conventional methods for synthesizing substituted imidazoles often involve multi-step procedures with potentially harsh reagents and solvents. rsc.org Recent advances in organic synthesis, however, offer promising alternatives. The application of green chemistry principles, such as the use of microwave irradiation, ultrasound-assisted synthesis, and environmentally friendly solvents like ionic liquids or water, could significantly improve the synthesis of imidazole (B134444) derivatives. researchgate.net For instance, one-pot multi-component reactions are becoming increasingly popular for the construction of complex heterocyclic frameworks from simple starting materials. rsc.org
Future research could explore the following:
Catalytic Approaches: The use of transition metal catalysts (e.g., copper, palladium, ruthenium) or organocatalysts could enable more efficient and selective syntheses. nih.govrsc.org For example, a ruthenium-catalyzed borrowing hydrogen protocol has been successfully used for the synthesis of other substituted imidazoles and could be adapted for this compound. rsc.org
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to more efficient and reproducible production.
Biocatalysis: The use of enzymes as catalysts could provide a highly selective and environmentally friendly route to this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry Methods | Reduced waste, lower energy consumption, use of non-toxic reagents. | Development of microwave-assisted and ultrasound-promoted syntheses. |
| Catalytic Syntheses | High efficiency, selectivity, and atom economy. | Screening of novel metal and organocatalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of continuous flow reactor systems. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |
Development of Advanced Functional Materials Based on the Imidazole Scaffold
The unique properties of the imidazole ring, including its aromaticity, hydrogen-bonding capabilities, and ability to coordinate with metal ions, make it an excellent building block for advanced functional materials. nih.gov The presence of a hydroxyl group and dimethyl substituents in this compound offers further opportunities for tailoring material properties.
Potential Applications in Materials Science:
Polymers and Coatings: The hydroxyl group can be used as a handle for polymerization, leading to the formation of functional polymers with potential applications in coatings, membranes, and drug delivery systems. Imidazole-containing polymers have shown promise in various fields. nih.gov
Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can act as ligands to coordinate with metal ions, forming porous MOFs. researchgate.net These materials have potential applications in gas storage, separation, and catalysis.
Ionic Liquids: N-alkylation of the imidazole ring can lead to the formation of ionic liquids, which are salts with low melting points. jopir.in The specific structure of this compound could lead to ionic liquids with unique properties for use as solvents or electrolytes.
Luminescent Materials: Imidazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). rsc.org The specific substitution pattern of the target compound could influence its photophysical properties.
| Material Type | Key Structural Feature Utilized | Potential Applications |
| Functional Polymers | Hydroxyl group for polymerization | Coatings, membranes, drug delivery |
| Metal-Organic Frameworks | Imidazole nitrogen as a ligand | Gas storage, separation, catalysis |
| Ionic Liquids | N-alkylation of the imidazole ring | "Green" solvents, electrolytes |
| Luminescent Materials | Imidazole core | Organic light-emitting diodes (OLEDs) |
New Catalytic Systems and Processes Utilizing this compound
The imidazole moiety is a well-known ligand in coordination chemistry and catalysis. nih.govwikipedia.org The nitrogen atoms can coordinate to a wide range of metal centers, and the substituents on the imidazole ring can be used to fine-tune the electronic and steric properties of the resulting catalyst.
Potential Catalytic Roles:
Ligand in Homogeneous Catalysis: this compound could serve as a ligand for various transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The specific steric bulk provided by the dimethyl groups could influence the selectivity of these reactions. acs.org
Organocatalysis: The imidazole ring itself can act as a base or nucleophilic catalyst in certain organic reactions. nih.gov
Precursor for N-Heterocyclic Carbenes (NHCs): Imidazolium (B1220033) salts, which can be derived from this compound, are precursors to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of ligands and organocatalysts with broad applications.
| Catalytic System | Role of the Compound | Potential Reactions |
| Homogeneous Catalysis | As a ligand for transition metals | Cross-coupling, hydrogenation, oxidation |
| Organocatalysis | As a base or nucleophilic catalyst | Acyl transfer, Michael additions |
| N-Heterocyclic Carbenes | As a precursor to the NHC ligand | Metathesis, polymerization |
Deeper Mechanistic Understanding of Biological Interactions and Potential Bio-Applications
Imidazole is a key structural motif in many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. chemijournal.commdpi.com The specific structure of this compound suggests that it may interact with biological targets, and understanding these interactions is a crucial area for future research.
Exploring Biological Potential:
Enzyme Inhibition: The imidazole ring can interact with the active sites of enzymes through hydrogen bonding or coordination to metal cofactors. mdpi.com This compound could be screened for its ability to inhibit various enzymes implicated in disease.
Receptor Binding: Imidazole derivatives are known to bind to a variety of receptors. jopir.in Investigating the binding of this compound to different receptor types could reveal potential therapeutic applications.
Antimicrobial Activity: Many imidazole-containing compounds exhibit antifungal and antibacterial properties. chemijournal.comjst.go.jp This compound could be tested for its activity against a range of pathogenic microorganisms.
Supramolecular Chemistry: The imidazole moiety can participate in the formation of supramolecular complexes with biological molecules, which could have applications in drug delivery or diagnostics. nih.gov
| Research Area | Potential Biological Effect | Therapeutic Area |
| Enzyme Inhibition | Modulation of enzyme activity | Cancer, inflammation |
| Receptor Binding | Agonist or antagonist activity | Neurological disorders, metabolic diseases |
| Antimicrobial Activity | Inhibition of microbial growth | Infectious diseases |
| Supramolecular Interactions | Formation of host-guest complexes | Drug delivery, diagnostics |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Predictive Modeling: ML models can be trained on existing data to predict the properties of new molecules. For this compound, this could include predicting its solubility, toxicity, catalytic activity, or biological interactions.
Retrosynthesis Planning: AI-powered tools can suggest novel and efficient synthetic routes to a target molecule, potentially identifying pathways that a human chemist might overlook. acs.org
De Novo Design: Generative models can be used to design new molecules with desired properties. By defining a set of target properties, AI algorithms could suggest novel derivatives of this compound with enhanced performance in a specific application.
High-Throughput Screening Analysis: AI can be used to analyze large datasets from high-throughput screening experiments, identifying promising lead compounds and structure-activity relationships. researchgate.net
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling | Forecast physicochemical and biological properties. | Reduce the need for expensive and time-consuming experiments. |
| Retrosynthesis Planning | Propose novel and efficient synthetic routes. | Accelerate the synthesis of the compound and its derivatives. |
| De Novo Design | Generate new molecules with optimized properties. | Discover novel functional materials and drug candidates. |
| High-Throughput Screening | Analyze large datasets to identify active compounds. | Accelerate the drug discovery process. |
Q & A
Q. What are the common synthetic strategies for beta,beta-Dimethyl-1H-imidazole-2-ethanol?
The compound is typically synthesized via multi-step reactions involving imidazole precursors and alkylation or condensation steps. For example, a modified TDAE (tetrakis(dimethylamino)ethylene) methodology can be employed to react chloromethyl-substituted imidazoles with carbonyl derivatives under reflux conditions in ethanol. Catalysts like Fe₃O₄@FU nanoparticles enhance reaction efficiency, enabling magnet-assisted separation and reuse . Purification often involves recrystallization from ethanol or methanol, monitored by TLC (EtOAc/n-hexane, 1:3) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H-NMR : Used to confirm substituent positions and purity. Peaks for methyl groups (δ ~2.5 ppm) and ethanol moieties (δ ~4.6 ppm) are characteristic .
- TLC : Monitors reaction progress using EtOAc/n-hexane (1:3) as the mobile phase .
- Melting Point Analysis : Validates crystallinity (e.g., 120°C for imidazole derivatives) .
Q. How is crystallographic data refined for structural confirmation?
Programs like SHELXL are used for small-molecule refinement. Crystallographers should employ high-resolution data and check for twinning or disorder. SHELXPRO interfaces with macromolecular tools for advanced cases, and ORTEP-3 aids in graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How can computational tools optimize synthetic routes or predict reactivity?
AI-driven platforms (e.g., PubChem’s synthesis planner) leverage databases like PISTACHIO and REAXYS to propose one-step routes. These tools prioritize precursor relevance and plausibility scores (>0.01) to streamline synthesis . Molecular docking studies (using AutoDock Vina) can also predict binding affinities for antifungal targets, guiding derivative design .
Q. What experimental designs address contradictions in biological activity data?
- Dose-Response Assays : Use fungal strains (e.g., Candida albicans) with controls like ketoconazole.
- Metabolic Stability Tests : Employ liver microsomes to assess degradation pathways. Discrepancies in IC₅₀ values may arise from assay conditions (pH, temperature), requiring triplicate replicates and statistical validation (ANOVA) .
Q. How to evaluate environmental persistence and degradation pathways?
Q. What strategies resolve discrepancies in NMR or crystallographic data?
- Dynamic NMR : Detects conformational exchange in solution.
- High-Pressure Crystallography : Resolves disorder in crystal lattices. Cross-validation with IR and mass spectrometry ensures structural consistency. For SHELXL refinements, adjust occupancy parameters and apply restraints to disordered regions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
